molecular formula C18H19NO3S B3102737 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole CAS No. 1423037-53-9

1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole

Cat. No.: B3102737
CAS No.: 1423037-53-9
M. Wt: 329.4
InChI Key: TURJSXLXTAJRCP-UHFFFAOYSA-N
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Description

1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole is a synthetic organic compound with the molecular formula C18H19NO3S. It is characterized by the presence of an indole core, a thiophene ring, and a tert-butoxycarbonyl (BOC) protecting group.

Preparation Methods

The synthesis of 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole typically involves several steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., lithium aluminum hydride), and acids (e.g., trifluoroacetic acid) for deprotection.

Scientific Research Applications

1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole core is known to bind to various biological targets, influencing pathways involved in inflammation, cell signaling, and neurotransmission .

Comparison with Similar Compounds

1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole can be compared with other indole derivatives, such as:

    1-BOC-3-[hydroxy(phenyl)methyl]indole: Similar structure but with a phenyl group instead of a thiophene ring.

    1-BOC-3-[hydroxy(pyridin-2-yl)methyl]indole: Contains a pyridine ring, which may alter its biological activity and chemical reactivity.

    1-BOC-3-[hydroxy(furan-2-yl)methyl]indole: Features a furan ring, which can impact its pharmacological properties

The uniqueness of this compound lies in the presence of the thiophene ring, which can confer distinct electronic and steric properties, potentially leading to unique biological activities and synthetic applications.

Properties

IUPAC Name

tert-butyl 3-[hydroxy(thiophen-2-yl)methyl]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-18(2,3)22-17(21)19-11-13(12-7-4-5-8-14(12)19)16(20)15-9-6-10-23-15/h4-11,16,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURJSXLXTAJRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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